Cas no 85700-75-0 (16-Methyl Epiprednisolone)

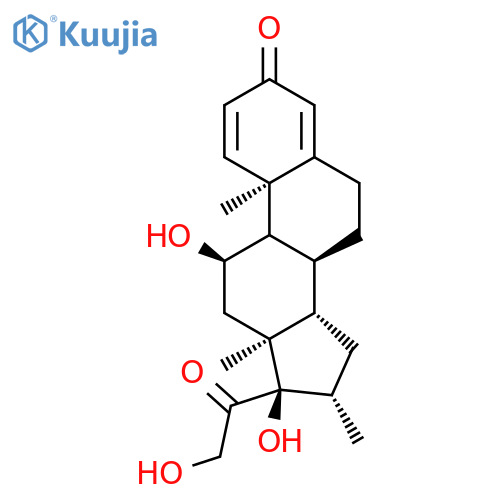

16-Methyl Epiprednisolone structure

商品名:16-Methyl Epiprednisolone

CAS番号:85700-75-0

MF:C22H30O5

メガワット:374.4706

CID:731818

16-Methyl Epiprednisolone 化学的及び物理的性質

名前と識別子

-

- Pregna-1,4-diene-3,20-dione,11,17,21-trihydroxy-16-methyl-, (11a,16b)-

- 11alpha,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione

- 11β.17α.21-Trihydroxy-16α-methyl-pregnadien-(1.4)-dion-(3.20)

- 16-Methyl Epiprednisolone

-

16-Methyl Epiprednisolone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M304315-1mg |

16-Methyl Epiprednisolone |

85700-75-0 | 1mg |

$ 213.00 | 2023-09-07 | ||

| TRC | M304315-5mg |

16-Methyl Epiprednisolone |

85700-75-0 | 5mg |

$ 925.00 | 2023-09-07 | ||

| TRC | M304315-10mg |

16-Methyl Epiprednisolone |

85700-75-0 | 10mg |

$ 1722.00 | 2023-09-07 |

16-Methyl Epiprednisolone 関連文献

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量